3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one
Description
The compound 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a hybrid heterocyclic molecule featuring a coumarin core (8-ethoxy-2H-chromen-2-one) linked to a bis-oxadiazole moiety. The ethoxy group at the 8-position of the coumarin scaffold may enhance solubility or modulate pharmacokinetic properties compared to methoxy analogs . While direct pharmacological data for this compound are unavailable in the provided evidence, structural parallels with kinase inhibitors (e.g., GSK690693) and energetic materials (e.g., LLM-192) suggest dual applicability in medicinal and materials chemistry .
Properties
IUPAC Name |
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O5/c1-2-22-9-5-3-4-7-6-8(15(21)23-11(7)9)14-17-13(20-24-14)10-12(16)19-25-18-10/h3-6H,2H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIYHMQHLNQARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole rings have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity. They are known to target various enzymes and proteins that contribute to cell proliferation.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes. The presence of the 1,3,4-oxadiazole ring in the compound might contribute to its biological activity.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation.
Pharmacokinetics
The presence of the 1,3,4-oxadiazole ring in the compound might influence its bioavailability.
Biochemical Analysis
Biochemical Properties
These molecules have also established themselves as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations.
Metabolic Pathways
Oxadiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with various enzymes or cofactors in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxadiazole-Based Energetic Materials
The 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones are prominent in high-energy density materials (HEDMs). Key analogs include:
| Compound | Detonation Velocity (m/s) | Sensitivity (IS, J) | Application | Reference |
|---|---|---|---|---|
| LLM-192 | 8,950 | 10 | Explosives | |
| LLM-201 | 8,200 | 15 | Propellants | |
| Target Compound | N/A | N/A | Potential dual use | — |
The target compound lacks nitro groups, which are critical for detonation performance in analogs like LLM-192. However, the amino group on the 1,2,5-oxadiazole ring may improve thermal stability, a desirable trait in insensitive munitions .
Coumarin Derivatives
Coumarin-based compounds often exhibit biological activity. Comparisons include:
Pharmacological Activity Comparison
The 4-amino-1,2,5-oxadiazole moiety is shared with kinase inhibitors such as GSK690693 and MAZ51, which target VEGF receptors (Table 3).
The absence of a nitro group (common in VEGFR2 inhibitors like VEGFR2 Kinase Inhibitor I) suggests the target compound may exhibit a different selectivity profile. Its coumarin core could enable DNA intercalation or antioxidant effects, as seen in other coumarin derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
